molecular formula C18H18ClFN2O5S B5144408 N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B5144408
M. Wt: 428.9 g/mol
InChI Key: MVQTUANIUIZSIM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry, particularly in the treatment of certain types of cancer. This compound is characterized by the presence of a benzamide core, substituted with chloro, fluoro, methoxy, and morpholinylsulfonyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Morpholinylsulfonyl Group: The next step involves the sulfonylation of the benzamide core with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its anticancer properties.

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O5S/c1-26-16-5-2-12(18(23)21-13-3-4-15(20)14(19)11-13)10-17(16)28(24,25)22-6-8-27-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQTUANIUIZSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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